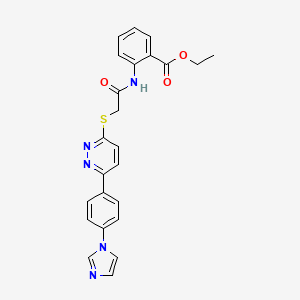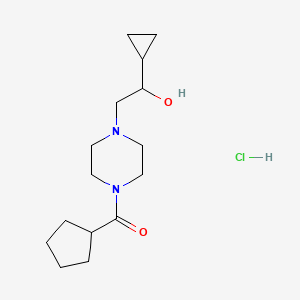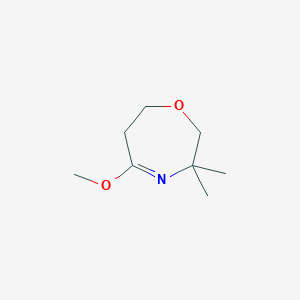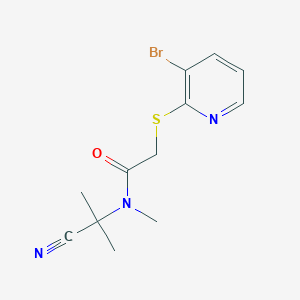
N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research indicates that compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have been evaluated for their potential in blocking cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Such compounds have shown promise in vitro and in vivo, contributing to the development of selective inhibitors with favorable pharmacokinetic profiles (Penning et al., 1997).
Development of Analytical Techniques
- The compound has been involved in the development of sensitive analytical methods like enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in biological samples. This demonstrates its utility in enhancing food safety and regulatory compliance (Adrián et al., 2009).
Chemical Synthesis Innovations
- There has been progress in the chemical synthesis of sulfonamides, including those structurally related to the compound . These advancements in synthetic methods expand the possibilities for creating various sulfonamide-based compounds for different applications (Rozentsveig et al., 2013).
Environmental Degradation Studies
- The compound has been used in studying the environmental degradation of sulfonamide antibiotics, highlighting the need to understand the persistence and breakdown of such chemicals in the environment (Ricken et al., 2013).
Sensor Development
- Sulfonamides have been utilized in developing sensors for detecting specific substances in biological samples. This showcases their role in improving diagnostic methods and monitoring drug levels in clinical settings (Chasta & Goyal, 2015).
Antimicrobial Research
- Compounds structurally related to the mentioned sulfonamide have been synthesized and evaluated for their antimicrobial activity, showcasing their potential in developing new antibacterial and antifungal agents (Azzam et al., 2020).
Protein Binding Studies
- Sulfonamides, including those structurally similar to the compound , have been used in studies to understand protein binding mechanisms. This research contributes to a better understanding of drug-protein interactions and their implications (Jun et al., 1971).
Molecular Structure Analysis
- The study of sulfonamides, including structurally related compounds, has extended to analyzing their crystal structures. This contributes to understanding the molecular properties that influence their pharmacological activity (Cai et al., 2009).
Pharmacological Mechanism Research
- Research on sulfonamides, including compounds structurally similar to the one , has contributed to understanding the pharmacological mechanisms of antimicrobial action. This aids in the design of more effective antibiotics and understanding resistance mechanisms (Roland et al., 1979).
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZGDSNPOLGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641848.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B2641850.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2641854.png)
![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)
![3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641856.png)
![N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641857.png)
![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2641859.png)


